

An In-depth Technical Guide to the Physicochemical Properties of Delphinidin Chloride

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Compound of Interest

Compound Name: *Delphinidin*

Cat. No.: *B1262990*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin chloride is a primary anthocyanidin, a class of water-soluble plant pigments responsible for the vibrant blue and red hues observed in many flowers, fruits, and vegetables. [1] It is notably found in pomegranates, Concord grapes, and cranberries.[1] As the chloride salt of delphinidin, this compound is frequently utilized in research settings for its antioxidant, anti-inflammatory, and potential chemopreventive properties.[2][3][4]

This document provides a comprehensive overview of the core physicochemical properties of delphinidin chloride, offering detailed experimental protocols and summarizing key data to support its application in research and drug development.

Core Physicochemical Properties

The fundamental properties of delphinidin chloride are summarized below. These data are essential for handling, formulation, and experimental design.

Property	Value / Information
IUPAC Name	2-(3,4,5-trihydroxyphenyl)chromenylium-3,5,7-triol;chloride[5]
Synonyms	Ephdine, Delphinidol, 3,3',4',5,5',7-Hexahydroxyflavylium chloride[5][6][7][8]
CAS Number	528-53-0[6][9][10]
Chemical Formula	C ₁₅ H ₁₁ ClO ₇ [2][6][7][10][11]
Molecular Weight	338.7 g/mol [6][7][8][11]
Appearance	Blue-Red to Black Solid/Powder[7][12]
Melting Point	>349.85°C[7][12]
Solubility	<p>- Soluble in DMSO (~62.5 mg/mL) and ethanol (~30 mg/mL).[13][14]- Sparingly soluble in aqueous buffers; solubility is approximately 0.5 mg/mL in a 1:1 ethanol:PBS (pH 7.2) solution. [13]- Highly soluble in polar solvents like methanol and water, with solubility increasing with temperature.[15]</p>
Stability	<p>- Unstable in solution; freshly prepared solutions are recommended.[14]- Solid form is stable but requires sealed storage away from light and moisture.[12]- Stability is pH-dependent; it exists as a red flavylium cation at low pH (<2) and degrades into other forms at higher pH.[15][16] [17]</p>
Storage Conditions	Store at -20°C or below, kept dry and under an inert gas like nitrogen.[7][9][18]
UV-Vis Absorption (λ max)	In acidic mobile phase (pH ≤ 3): 206 nm, 274 nm, 536 nm.[19][20][21]

Experimental Protocols

Detailed methodologies for the characterization of delphinidin chloride are crucial for reproducible and accurate research.

Protocol for Assessing Delphinidin Chloride Stability by HPLC

This protocol allows for the quantitative monitoring of delphinidin chloride degradation over time.

- 1. Materials:

- Delphinidin chloride standard
- HPLC-grade methanol, water, and acetonitrile
- Formic acid or hydrochloric acid for pH adjustment
- HPLC system equipped with a C18 column and a Diode Array Detector (DAD)[22]

- 2. Sample Preparation:

- Prepare a stock solution of delphinidin chloride in the desired solvent system (e.g., methanol with 0.1% formic acid).
- Protect the solution from light and store it under the desired experimental conditions (e.g., varying temperatures).

- 3. HPLC Methodology:

- Column: C18, 5 μ m particle size (e.g., 250 x 4.6 mm).[15]
- Mobile Phase A: 10% v/v formic acid in water.[15]
- Mobile Phase B: Acetonitrile:water:formic acid (50:40:10 v/v/v).[15]
- Flow Rate: 1.0 mL/min.[15]
- Detection Wavelength: 520 nm or 535 nm.[15][19]

- Injection Volume: 20 μL .[\[15\]](#)
- Procedure:
 - At specified time intervals, inject an aliquot of the sample solution into the HPLC system.
 - Record the peak area of the delphinidin chloride peak.
 - Plot the peak area against time to determine the degradation kinetics. The degradation of anthocyanins typically follows first-order kinetics.[\[23\]](#)

Protocol for Evaluating the Effect of Co-pigmentation on Stability

Co-pigmentation can enhance the stability of anthocyanins. This protocol assesses this effect.

- 1. Materials:
 - Delphinidin chloride solution
 - Co-pigment solution (e.g., chlorogenic acid, catechin)
 - pH buffer (e.g., citrate buffer, pH 3.5)
 - UV-Vis Spectrophotometer
- 2. Methodology:
 - Prepare a series of solutions containing a fixed concentration of delphinidin chloride with varying molar ratios of the co-pigment (e.g., 1:1, 1:5, 1:10).[\[23\]](#)
 - Prepare a control solution containing only delphinidin chloride in the same buffer.[\[23\]](#)
 - Measure the initial absorbance spectra (400-700 nm) of all solutions. A bathochromic shift (shift to a longer wavelength) and a hyperchromic effect (increased color intensity) indicate co-pigmentation.[\[23\]](#)

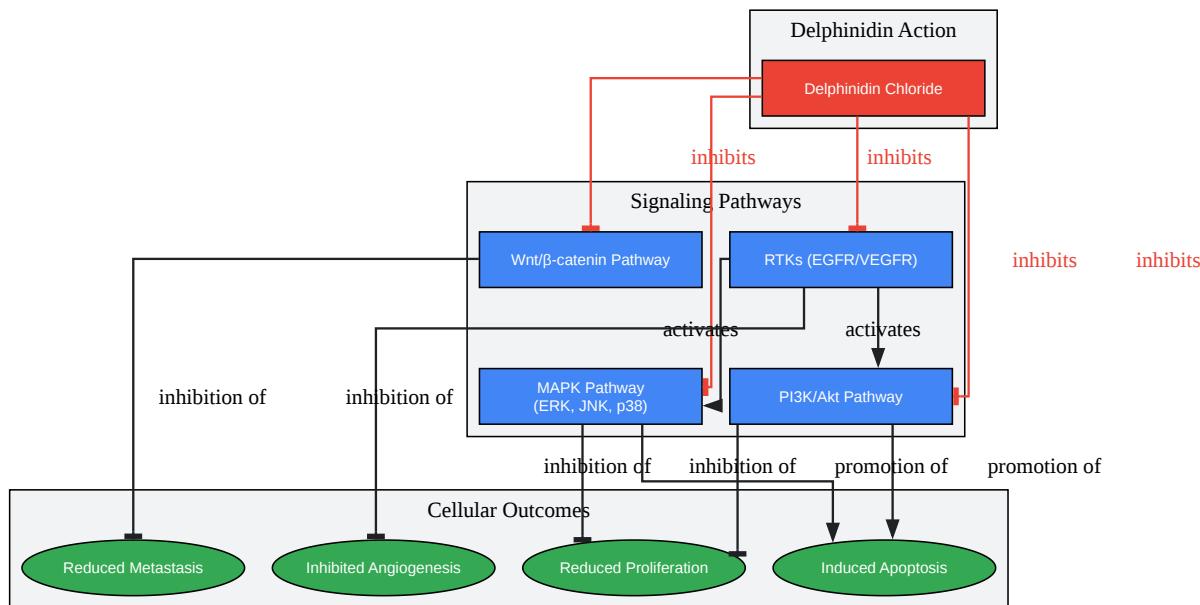
- Store the solutions under specific stress conditions (e.g., elevated temperature or light exposure).
- Monitor the absorbance at the maximum wavelength over time for all solutions.[\[23\]](#)
- Compare the degradation rates between the control and the co-pigmented solutions to quantify the protective effect.[\[23\]](#)

Signaling Pathways and Experimental Workflows

Delphinidin has been shown to modulate multiple critical cellular signaling pathways, making it a compound of interest in drug development.

Delphinidin's Impact on Cancer-Related Signaling Pathways

Delphinidin can inhibit several signaling cascades that are often dysregulated in cancer, thereby reducing cell proliferation, migration, and angiogenesis.

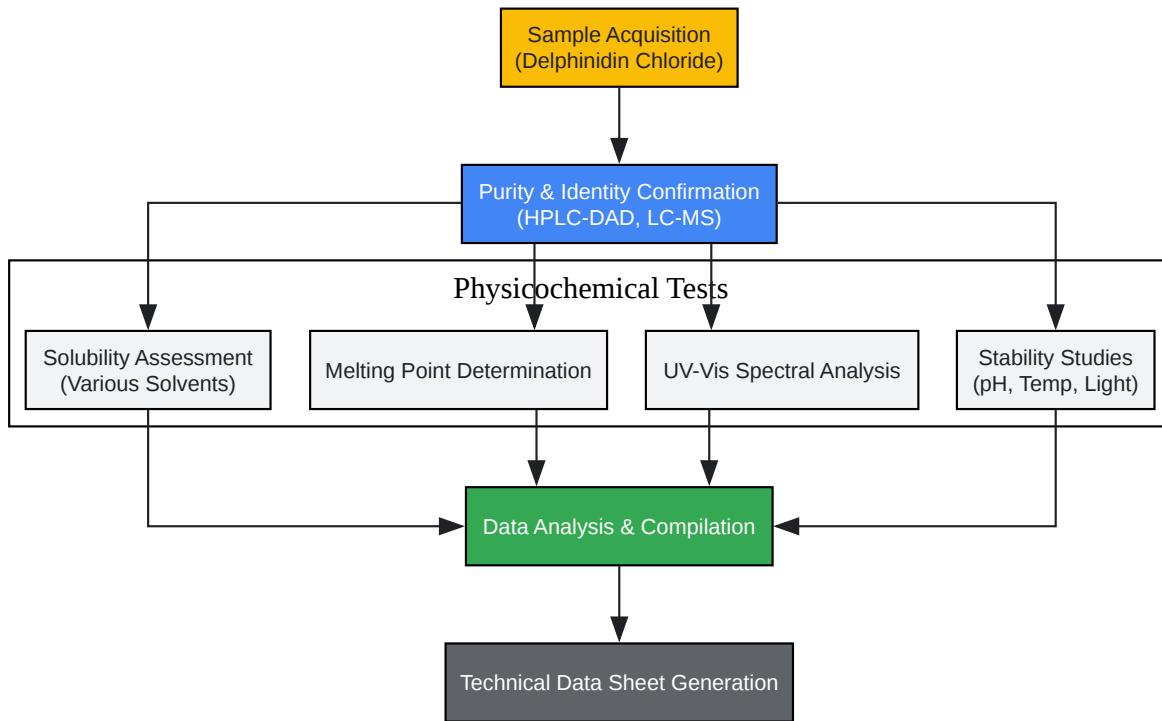


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Caption: Delphinidin chloride inhibits key signaling pathways to reduce cancer cell survival.

General Workflow for Physicochemical Characterization

A structured workflow is essential for the systematic evaluation of a compound like delphinidin chloride.



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Caption: Standard workflow for the physicochemical characterization of delphinidin chloride.

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